molecular formula C8H5N3 B1267360 1H-Benzimidazole-5-carbonitrile CAS No. 6287-83-8

1H-Benzimidazole-5-carbonitrile

Numéro de catalogue: B1267360
Numéro CAS: 6287-83-8
Poids moléculaire: 143.15 g/mol
Clé InChI: NICYTXJGZRYCEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Benzimidazole-5-carbonitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group at the 5-position. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminobenzonitrile with formic acid and ammonium formate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Biological Activities

1H-Benzimidazole-5-carbonitrile exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including those associated with leukemia and solid tumors. For example, one derivative exhibited potent activity against multiple cancer cell lines at concentrations around 105M10^{-5}M .

Antifungal Effects

This compound derivatives have also been evaluated for antifungal properties, particularly against Candida species. The synthesized compounds displayed significant antifungal activity, further expanding their therapeutic potential .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Antimicrobial Study : A study synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against multiple bacterial strains. Results indicated that some compounds had better activity than conventional antibiotics .
  • Anticancer Research : Research focused on the anticancer properties of benzimidazole derivatives revealed promising results against several cancer cell lines, suggesting that structural modifications could enhance their potency .
  • Fungal Inhibition : Investigations into the antifungal capabilities showed that specific derivatives effectively inhibited fungal growth, indicating their potential use in treating fungal infections .

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-5-carbonitrile can be compared with other benzimidazole derivatives such as:

    1H-Benzimidazole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position, leading to different reactivity and biological activity.

    1H-Benzimidazole-5-carboxylic acid: Oxidized form of this compound with different chemical properties and applications.

    1H-Benzimidazole-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

1H-Benzimidazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by recent research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the chemical formula C8H5N3C_8H_5N_3 and features a benzimidazole core with a nitrile group. This structural configuration is crucial for its biological activity, as it influences how the compound interacts with various biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Recent studies have reported Minimum Inhibitory Concentrations (MICs) indicating its effectiveness:

Pathogen MIC (μg/mL) Standard Standard MIC (μg/mL)
Staphylococcus aureus 12.5Ampicillin100
Escherichia coli 25Ciprofloxacin25
Candida albicans 250Griseofulvin500

In a study evaluating various benzimidazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced potency compared to traditional antibiotics .

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against viruses such as Hepatitis C. Some derivatives have shown effective inhibition at low concentrations:

Compound EC50 (nM) Virus Targeted
Benzimidazole derivative 13.0Hepatitis C Virus
Benzimidazole derivative 25.5Hepatitis C Virus

These findings suggest that modifications to the benzimidazole structure can enhance antiviral efficacy, making these compounds promising candidates for further development .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its effects on different cancer cell lines:

Cell Line IC50 (μM) Type of Cancer
HePG23.0Hepatocellular Carcinoma
MCF7<10Breast Cancer
HCT116<10Colon Cancer

The compound has shown promising results in inhibiting cell proliferation across several cancer types, indicating its potential as a therapeutic agent in oncology .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level. It is believed that these compounds exert their effects through:

  • Binding Interactions: Similar to other benzimidazole derivatives, this compound likely binds to specific receptors or enzymes, inhibiting their activity.
  • Gene Expression Modulation: Changes in gene expression profiles have been observed in treated cells, suggesting a complex interaction with cellular pathways.
  • Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Antifungal Activity: A study demonstrated that certain derivatives exhibited potent activity against Candida species with MIC values significantly lower than standard antifungal agents .
  • Antiproliferative Effects: Research indicated that specific modifications to the benzimidazole structure could enhance antiproliferative effects against various cancer cell lines .
  • Synergistic Effects: Investigations into combinations of benzimidazoles with other therapeutic agents revealed enhanced efficacy against resistant strains of bacteria and cancer cells .

Propriétés

IUPAC Name

3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYTXJGZRYCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978611
Record name 1H-Benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-83-8
Record name 6287-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under ice-cooling, to DMF (30 ml) was slowly added dropwise POCl3 (6.68 g, 4.06 ml), followed by reaction at room temperature for 2 hours, and then a solution of 1H-benzimidazole-6-carboxamide (2.38 g) in DMF (47.6 ml) was added thereto, followed by stirring at room temperature for 2 hours. To the solution was added a 1M aqueous NaOH solution (pH 6 to 7), followed by stirring at room temperature for 0.5 hour. The solution was extracted with EtOAc, and the organic layer was combined, washed with saturated brine, dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated. The residue was purified by silica gel chromatography, and powdered/washed with IPE to obtain 1H-benzimidazole-6-carbonitrile (0.58 g) as a pale red crystal.
Name
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
47.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3,4-diaminobenzonitrile (2) (1.0 g) and (ethoxymethylene)malononitrile (1.4 g) was refluxed in 50 mL of isopropyl alcohol for 16 h. The mixture was concentrated in vacuo to provide the title compound, 3H-benzo[d]imidazole-5-carbonitrile (3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-5-carbonitrile
Customer
Q & A

Q1: How does the structure of 1H-Benzimidazole-5-carbonitrile influence its crystal formation and packing?

A: The crystal structure of this compound derivatives is significantly influenced by the nature of substituents on the benzimidazole ring. For instance, 1‐n‐butyl‐2‐(3′‐chlorophenyl)‐1H‐benzimidazole‐5‐carbonitrile hemihydrate exhibits weak aromatic π‐π interactions and intermolecular hydrogen bonds []. Conversely, 1‐n‐butyl‐2‐(3′,4′‐dimethoxyphenyl)‐1H‐benzimidazole‐5‐carbonitrile displays no conventional hydrogen bonds, with crystal packing dominated by van der Waal's and dipole‐dipole interactions []. These structural variations can impact physicochemical properties relevant to drug development, such as solubility and stability.

Q2: Can soil microorganisms produce this compound derivatives, and what are the implications?

A: Research indicates that certain Streptomyces strains isolated from soil can produce 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile []. This finding has implications for potential bio-based production methods for this class of compounds. Additionally, it highlights the potential of soil microorganisms as a valuable source of novel bioactive compounds, including potential pharmaceuticals and agricultural agents.

Q3: What are the potential agricultural applications of Streptomyces strains that produce this compound derivatives?

A: Streptomyces strains producing 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile and other bioactive metabolites demonstrate promise in agricultural applications []. For example, these strains can inhibit the growth of pathogenic fungi like F. graminearum while improving seed vigour and germination in wheat []. This suggests their potential use in biocontrol agents for sustainable agriculture, reducing reliance on synthetic pesticides and promoting plant health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.